molecular formula C9H9F2N3 B13068943 1-(2,2-Difluoroethyl)-1H-indazol-6-amine

1-(2,2-Difluoroethyl)-1H-indazol-6-amine

Cat. No.: B13068943
M. Wt: 197.18 g/mol
InChI Key: JQYIUDVOVCMXBH-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation techniques and allows access to a wide range of difluoroethylated nucleophiles.

Industrial production methods may involve the use of solid composite catalysts and specific reaction conditions to achieve high yields and purity. For instance, the preparation of similar fluorinated compounds often involves reactions at controlled temperatures and the use of specialized catalysts to ensure efficient production .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-indazol-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, thereby modulating its activity and specificity. The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity for drug targets and improving its metabolic stability .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1H-indazol-6-amine can be compared with other fluorinated compounds such as 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds and 2,2-difluoroethyl derivatives. These compounds share similar structural features but differ in their specific applications and reactivity. The unique combination of the indazole core and the difluoroethyl group in this compound sets it apart, providing distinct advantages in terms of stability and biological activity .

Conclusion

This compound is a compound of great interest due to its unique properties and wide range of applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable tool in various fields, from chemistry and biology to medicine and industry. The compound’s distinct mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future developments.

Properties

Molecular Formula

C9H9F2N3

Molecular Weight

197.18 g/mol

IUPAC Name

1-(2,2-difluoroethyl)indazol-6-amine

InChI

InChI=1S/C9H9F2N3/c10-9(11)5-14-8-3-7(12)2-1-6(8)4-13-14/h1-4,9H,5,12H2

InChI Key

JQYIUDVOVCMXBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CC(F)F

Origin of Product

United States

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